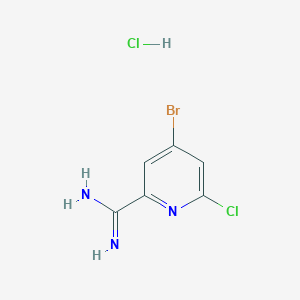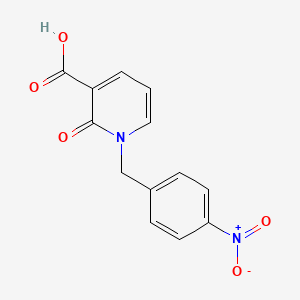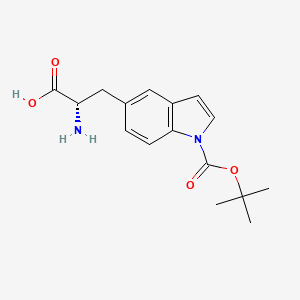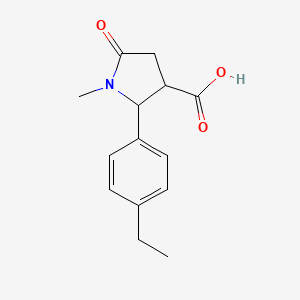![molecular formula C14H18N2O2 B13004547 Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl((1R,3R,6S)-7-azabicyclo[410]heptan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (1R,3R,6S)-7-azabicyclo[4.1.0]heptane-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carboxylate, while reduction may produce benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)methanol .
Aplicaciones Científicas De Investigación
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or as a drug delivery agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
N-((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)-2,2,2-trifluoroacetamide: Similar bicyclic structure but with different functional groups.
tert-Butyl((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)carbamate: Similar structure with a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
benzyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)16-12/h1-5,11-13,16H,6-9H2,(H,15,17)/t11-,12+,13-/m1/s1 |
Clave InChI |
RBUNNXOTTQFVFR-FRRDWIJNSA-N |
SMILES isomérico |
C1C[C@H]2[C@H](N2)C[C@@H]1NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC2C(N2)CC1NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


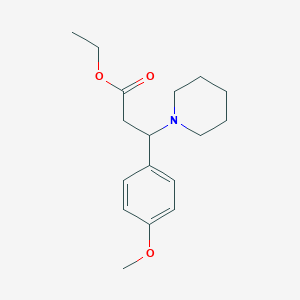
![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
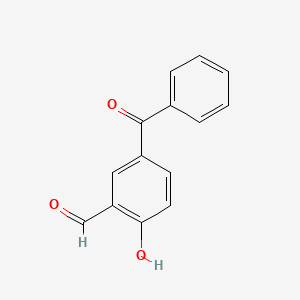
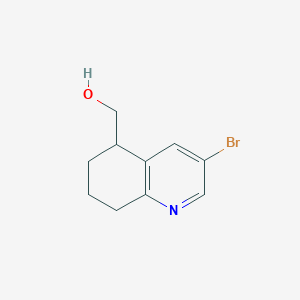
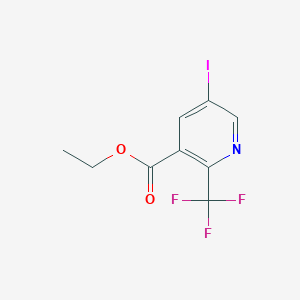

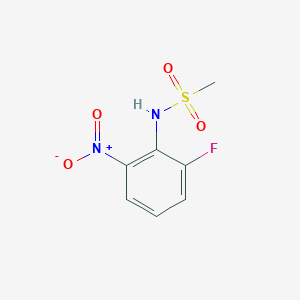
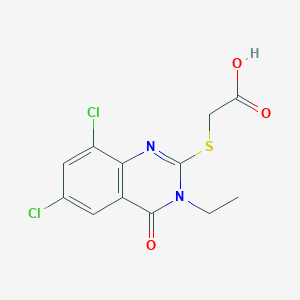
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
